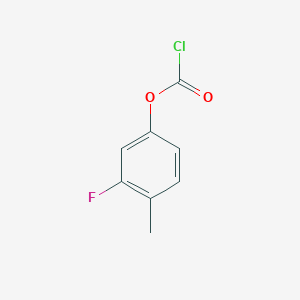
Carbonochloridic acid, 3-fluoro-4-methylphenyl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-fluoro-4-methylphenyl chloroformate is an organic compound belonging to the class of chloroformates. These compounds are characterized by the presence of a chloroformate group (ROC(O)Cl) attached to an aromatic ring. 3-fluoro-4-methylphenyl chloroformate is used as a reagent in organic synthesis, particularly in the formation of carbamates and carbonates.
Preparation Methods
Synthetic Routes and Reaction Conditions
3-fluoro-4-methylphenyl chloroformate can be synthesized through the reaction of 3-fluoro-4-methylphenol with phosgene (COCl2) in the presence of a base such as pyridine. The reaction is typically carried out in an inert solvent like dichloromethane at low temperatures to control the exothermic nature of the reaction.
Industrial Production Methods
In industrial settings, the production of 3-fluoro-4-methylphenyl chloroformate involves the continuous flow of phosgene gas into a solution of 3-fluoro-4-methylphenol in an inert solvent. The reaction is conducted under controlled temperature and pressure conditions to ensure safety and maximize yield. The product is then purified through distillation or recrystallization.
Chemical Reactions Analysis
Types of Reactions
3-fluoro-4-methylphenyl chloroformate undergoes several types of chemical reactions, including:
Nucleophilic substitution: Reacts with amines to form carbamates.
Esterification: Reacts with alcohols to form carbonates.
Hydrolysis: Reacts with water to form 3-fluoro-4-methylphenol, carbon dioxide, and hydrogen chloride.
Common Reagents and Conditions
Amines: Used in the formation of carbamates.
Alcohols: Used in the formation of carbonates.
Water: Used in hydrolysis reactions.
Major Products
Carbamates: Formed from the reaction with amines.
Carbonates: Formed from the reaction with alcohols.
3-fluoro-4-methylphenol: Formed from hydrolysis.
Scientific Research Applications
3-fluoro-4-methylphenyl chloroformate is utilized in various scientific research applications, including:
Organic Synthesis: Used as a reagent for the synthesis of carbamates and carbonates.
Pharmaceuticals: Employed in the synthesis of active pharmaceutical ingredients.
Agrochemicals: Used in the production of pesticides and herbicides.
Analytical Chemistry: Serves as a derivatization agent for the analysis of amino acids and other compounds by gas chromatography-mass spectrometry.
Mechanism of Action
The mechanism of action of 3-fluoro-4-methylphenyl chloroformate involves the nucleophilic attack on the carbonyl carbon by nucleophiles such as amines or alcohols. This results in the formation of carbamates or carbonates, respectively. The reaction proceeds through the formation of a tetrahedral intermediate, which then collapses to release hydrogen chloride.
Comparison with Similar Compounds
Similar Compounds
- 4-fluoro-3-methylphenyl chloroformate
- 4-fluorophenyl chloroformate
- 3,3,4,4,5,5,6,6,7,7,8,8,8-tridecafluoro-1-octyl chloroformate
Uniqueness
3-fluoro-4-methylphenyl chloroformate is unique due to the presence of both a fluorine atom and a methyl group on the aromatic ring. This combination of substituents can influence the reactivity and selectivity of the compound in various chemical reactions, making it a valuable reagent in organic synthesis.
Properties
CAS No. |
331746-01-1 |
|---|---|
Molecular Formula |
C8H6ClFO2 |
Molecular Weight |
188.58 g/mol |
IUPAC Name |
(3-fluoro-4-methylphenyl) carbonochloridate |
InChI |
InChI=1S/C8H6ClFO2/c1-5-2-3-6(4-7(5)10)12-8(9)11/h2-4H,1H3 |
InChI Key |
PGDFCHNNAVSRBC-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)OC(=O)Cl)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















